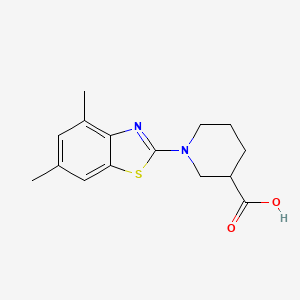

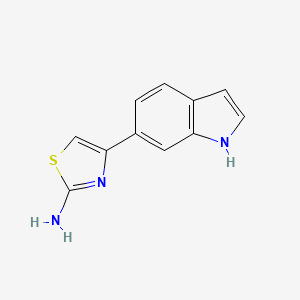

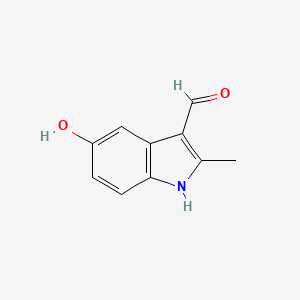

![molecular formula C15H23NO5 B1326809 3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1186647-30-2](/img/structure/B1326809.png)

3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , 3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid, is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a piperidine ring, which is a common motif in medicinal chemistry, linked to a cyclopropane moiety that is substituted with carboxylic acid groups. The presence of ethoxycarbonyl and dimethyl groups suggests potential for varied chemical reactivity and conformational behavior.

Synthesis Analysis

The synthesis of related piperidine-containing compounds has been reported in the literature. For instance, a tritium-labeled piperidinecarboxylic acid derivative was prepared in a two-step synthesis involving the use of [3H]methyliodide and subsequent hydrolysis . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, such as starting from a suitable piperidine precursor and introducing the cyclopropane and carboxylic acid functionalities through subsequent reactions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with conformational behavior that is influenced by substituents. A study of a related compound, ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, utilized 1H, 13C, and 2D NMR spectroscopy to establish its conformational behavior, finding that the piperidone ring adopts a slightly flattened chair conformation . This suggests that the piperidine ring in the compound of interest may also exhibit conformational preferences that could be elucidated using similar spectroscopic techniques.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, often influenced by the nature of their substituents. For example, cis-3,5-dimethyl-3,5-piperidinedicarboxylic acid and its derivatives were synthesized from pyridinedicarboxylic acid, indicating that carboxylic acid groups on a piperidine ring can be manipulated through synthetic chemistry . The ethoxycarbonyl and dimethyl groups in the compound of interest may similarly affect its reactivity, potentially allowing for selective transformations at these sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be quite diverse. The crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was determined, showing that it forms hydrogen-bonded dimers stabilized by C-H...π and C-H...O interactions . These findings suggest that the compound of interest may also form specific intermolecular interactions, which could influence its physical properties such as solubility, melting point, and crystal formation.

Wissenschaftliche Forschungsanwendungen

Stereochemistry and Acidity Studies

- The stereochemistry of pipecolic (piperidine-2-carboxylic) acid derivatives, including the conformational preferences of the ethoxycarbonyl group, has been explored. Such studies are important in understanding the properties and reactivity of these compounds in various chemical contexts (Caddy & Utley, 1973).

Lactam Carbonyl Function Construction

- Research has been conducted on the construction of lactam carbonyl function in piperidines, including studies on the effects of carbonyl and related groups at the 3-position. This area of research is significant for developing synthetic methodologies for compounds with potential pharmacological properties (Fujii, Ohba, & Yoshifuji, 1977).

Reductive Alkylation and Cyclisation

- Research has been done on the reductive alkylation of pyridinium salts, involving di-, tetra-, and hexa-hydropyridine esters. This research contributes to the understanding of how to manipulate these compounds for potential applications in medicinal chemistry and material science (McCullough, Mactavish, Proctor, & Redpath, 1996).

Aminocarbonylation Catalysis

- Piperidines possessing ester functionality have been studied as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research is important for developing new catalytic processes in organic synthesis (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Cardiovascular Activity and Electrochemical Studies

- Synthesis and study of the cardiovascular activity and electrochemical oxidation of nitriles of 1,4-dihydropyridine derivatives, including compounds with ethoxycarbonyl groups, contribute to the development of new therapeutic agents (Krauze et al., 2004).

Eigenschaften

IUPAC Name |

3-(3-ethoxycarbonylpiperidine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5/c1-4-21-14(20)9-6-5-7-16(8-9)12(17)10-11(13(18)19)15(10,2)3/h9-11H,4-8H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQVBIYAMICIEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2C(C2(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

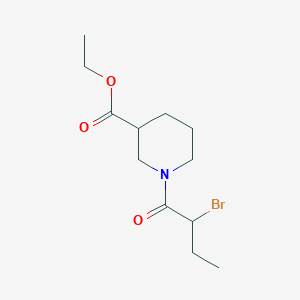

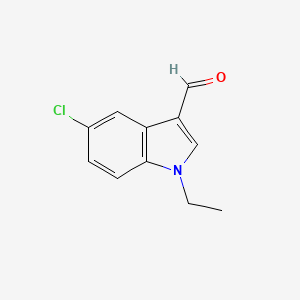

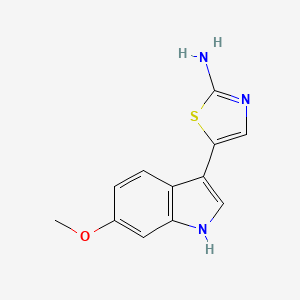

![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)

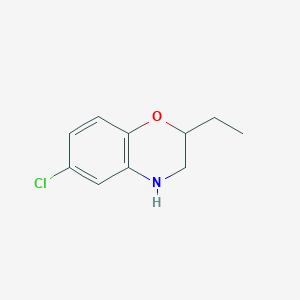

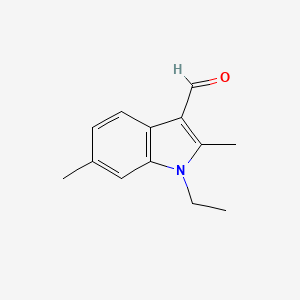

![N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B1326732.png)

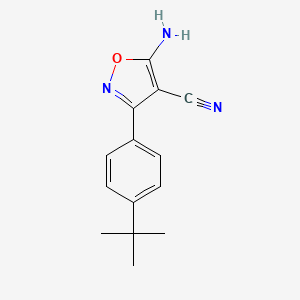

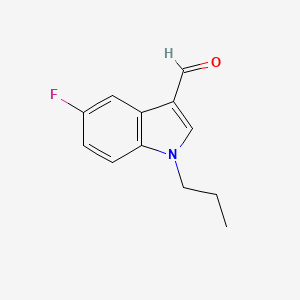

![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1326734.png)

![ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B1326772.png)